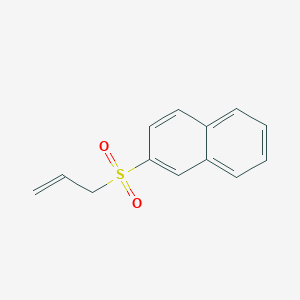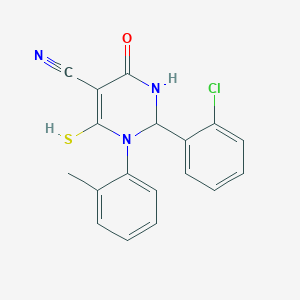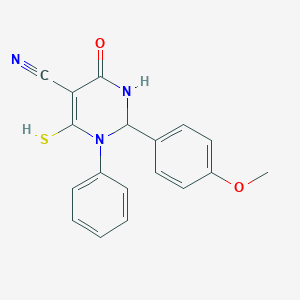![molecular formula C25H29N5O6 B285762 N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
作用机制
The mechanism of action of Compound X involves the inhibition of several key enzymes and proteins involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is commonly upregulated in cancer cells. Additionally, Compound X has been shown to inhibit the activity of the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
实验室实验的优点和局限性
One advantage of using Compound X in lab experiments is that it has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. Additionally, Compound X has been shown to have a long half-life, which allows for sustained inhibition of cancer cell growth. However, one limitation of using Compound X in lab experiments is that it is relatively expensive to synthesize, which may limit its widespread use in research.
未来方向
There are several potential future directions for research involving Compound X. One direction is to further explore its potential use in cancer research, specifically in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in treating other diseases, such as inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis of Compound X, with the goal of making it more cost-effective for widespread use in research.
合成方法
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2,6-dimethyl-3-pyridinecarboxylic acid to form the desired product. The final step involves the reaction of Compound X with 3,4-dimethoxyphenyl isocyanate to form the urea derivative.
科学研究应用
Compound X has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Compound X has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
属性
分子式 |
C25H29N5O6 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-3-[5-[(3,4-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(29-24(31)27-16-7-9-20(33-3)22(11-16)35-5)13-19(15(2)26-14)30-25(32)28-17-8-10-21(34-4)23(12-17)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI 键 |
OZZGUFAJVBKQJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide](/img/structure/B285716.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B285718.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)



![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B285732.png)